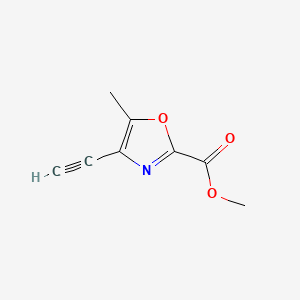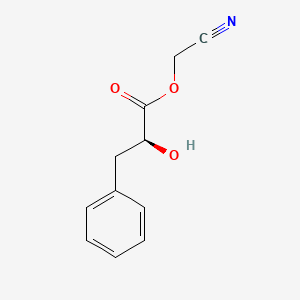
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate (MEMOC) is an organic compound with a wide range of applications in the scientific field. It is a colorless, odorless and hygroscopic solid that is soluble in many organic solvents. MEMOC has been studied extensively due to its potential applications in the synthesis of various compounds and in the study of biochemical and physiological processes.
科学的研究の応用
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has a wide range of applications in the scientific field. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological processes. methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-protein interactions.
作用機序
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate acts as a catalyst in the formation of a complex between two molecules. This complex is formed when the methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate molecule binds to the two molecules, forming a covalent bond between them. This bond is then broken, allowing the two molecules to interact with each other.
Biochemical and Physiological Effects
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been studied extensively for its potential applications in the study of biochemical and physiological processes. It has been found to have an inhibitory effect on the activity of certain enzymes, as well as an effect on the expression of certain genes. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been found to have an effect on the metabolism of certain compounds, as well as on the transport of certain molecules across cell membranes.
実験室実験の利点と制限
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is a useful tool for laboratory experiments due to its ability to form covalent bonds between two molecules. This allows for the study of biochemical and physiological processes without the need for additional reagents. However, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is limited by its low solubility in water, which can make it difficult to use in certain experiments. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is not stable in the presence of light, which can limit its use in certain experiments.
将来の方向性
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has a wide range of potential applications in the scientific field. In the future, it is likely that methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate will be used to study the structure and function of proteins, as well as to develop new pharmaceuticals and agrochemicals. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate may be used to study the effects of environmental factors on biochemical and physiological processes. Finally, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate may be used to develop new methods for the synthesis of organic compounds.
合成法
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate can be synthesized through a variety of methods, including the ethynylation of methyl oxazolines, the reaction of methyl oxazoline with ethynylmagnesium bromide, and the reaction of methyl oxazoline with ethynylmagnesium chloride. The ethynylation of methyl oxazolines is the most commonly used method, as it is simple and efficient. This method involves the reaction of a methyl oxazoline with an alkyne in the presence of a base, such as sodium hydroxide, to form methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate.
特性
IUPAC Name |
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-6-5(2)12-7(9-6)8(10)11-3/h1H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXKORSJNSMOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(=O)OC)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)
![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)



![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)


![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)
![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)

